molecular formula C8H17ClS B13224081 4-(Chloromethyl)-1-(methylsulfanyl)hexane

4-(Chloromethyl)-1-(methylsulfanyl)hexane

Cat. No.: B13224081
M. Wt: 180.74 g/mol
InChI Key: FOBIGALAVVQRSU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(methylsulfanyl)hexane is an organic compound with the molecular formula C8H17ClS It is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(methylsulfanyl)hexane typically involves the chlorination of 1-(methylsulfanyl)hexane. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(methylsulfanyl)hexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 1-(methylsulfanyl)hexane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Products such as 4-(azidomethyl)-1-(methylsulfanyl)hexane or 4-(thiocyanatomethyl)-1-(methylsulfanyl)hexane.

    Oxidation: Products like 4-(chloromethyl)-1-(methylsulfinyl)hexane or 4-(chloromethyl)-1-(methylsulfonyl)hexane.

    Reduction: 1-(methylsulfanyl)hexane.

Scientific Research Applications

4-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its functional groups.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound’s derivatives can be used to study biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(methylsulfanyl)hexane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfanyl group can undergo oxidation, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1-(methylsulfanyl)hexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-(ethylsulfanyl)hexane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    4-(Chloromethyl)-1-(methylsulfanyl)pentane: Similar structure but with a pentane backbone instead of a hexane backbone.

Uniqueness

4-(Chloromethyl)-1-(methylsulfanyl)hexane is unique due to its specific combination of functional groups and its hexane backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

4-(chloromethyl)-1-methylsulfanylhexane

InChI

InChI=1S/C8H17ClS/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3

InChI Key

FOBIGALAVVQRSU-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCSC)CCl

Origin of Product

United States

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